molecular formula C47H74N16O11 B158069 Locustatachykinin IV CAS No. 132309-71-8

Locustatachykinin IV

Cat. No. B158069
M. Wt: 1039.2 g/mol
InChI Key: NZZLXJYZUFBAJC-PDBVKYENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Locustatachykinin IV (LomTK-IV) is a neuropeptide that belongs to the tachykinin family. It was first identified in the central nervous system of locusts, and later found in other insects. LomTK-IV has been shown to have various physiological and biochemical effects, making it an important molecule for scientific research.

Mechanism Of Action

Locustatachykinin IV acts on the tachykinin receptor, which is a G protein-coupled receptor. Binding of Locustatachykinin IV to the receptor activates a signaling pathway that leads to the release of intracellular calcium ions. This, in turn, leads to the activation of various downstream effectors that mediate the physiological and biochemical effects of Locustatachykinin IV.

Biochemical And Physiological Effects

Locustatachykinin IV has been shown to have various biochemical and physiological effects. It can stimulate the release of digestive enzymes, increase gut motility, and regulate the secretion of hormones. In addition, Locustatachykinin IV can also modulate the activity of ion channels, leading to changes in membrane potential and neuronal excitability.

Advantages And Limitations For Lab Experiments

One advantage of using Locustatachykinin IV in lab experiments is its specificity for the tachykinin receptor, which allows for targeted manipulation of insect physiology and behavior. However, one limitation is the lack of knowledge about the receptor distribution and signaling pathways in different insect species, which can affect the interpretation of experimental results.

Future Directions

1. Investigating the role of Locustatachykinin IV in the regulation of insect immunity and stress responses.
2. Developing Locustatachykinin IV-based biopesticides for insect control.
3. Studying the interaction between Locustatachykinin IV and other neuropeptides in the regulation of insect physiology and behavior.
4. Characterizing the tachykinin receptor and signaling pathways in different insect species.
5. Identifying potential therapeutic applications of Locustatachykinin IV in human diseases.

Synthesis Methods

Locustatachykinin IV can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing Locustatachykinin IV due to its simplicity and efficiency. LPPS, on the other hand, is a more complex method that involves the use of liquid-phase chemistry.

Scientific Research Applications

Locustatachykinin IV has been extensively studied for its role in insect physiology and behavior. It has been shown to be involved in the regulation of feeding, locomotion, and reproduction in insects. In addition, Locustatachykinin IV has also been studied for its potential as a biopesticide, as it can disrupt insect nervous systems.

properties

CAS RN

132309-71-8

Product Name

Locustatachykinin IV

Molecular Formula

C47H74N16O11

Molecular Weight

1039.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C47H74N16O11/c1-25(2)17-31(59-43(71)34(23-64)61-44(72)35-14-10-16-63(35)46(74)27(5)48)40(68)54-21-36(65)57-32(18-28-11-7-6-8-12-28)42(70)60-33(19-29-20-52-24-56-29)41(69)55-22-37(66)62-38(26(3)4)45(73)58-30(39(49)67)13-9-15-53-47(50)51/h6-8,11-12,20,24-27,29-35,38,64H,9-10,13-19,21-23,48H2,1-5H3,(H2,49,67)(H,54,68)(H,55,69)(H,57,65)(H,58,73)(H,59,71)(H,60,70)(H,61,72)(H,62,66)(H4,50,51,53)/t27-,29?,30-,31-,32-,33-,34-,35-,38-/m0/s1

InChI Key

NZZLXJYZUFBAJC-PDBVKYENSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3C=NC=N3)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N

sequence

APSLGFXGVR

synonyms

Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH2
locustatachykinin IV protein, insect
locustatachykinin IV protein, Locusta migratoria
Lom-TK IV protein, Locusta migratoria
LomTK-IV protein, Locusta migratoria
Tachykinin I (Locusta migratoria), 1-L-alanine-3a-endo-L-leucine-6-L-histidine-

Origin of Product

United States

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